[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Description
The compound [3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a polychlorinated aromatic amine featuring a dimethylamine group attached to a chlorinated phenyl ring, which is further substituted with a 2,3,5-trichlorocyclohexa-2,4-dienyl moiety.
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-5-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)11-4-8(3-9(15)5-11)12-6-10(16)7-13(17)14(12)18/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
DMBBHKPYDGISOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C2CC(=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
The target compound features a phenyl ring substituted at the 3-position with a chlorine atom and at the 5-position with a 2,3,5-trichlorocyclohexa-2,4-dienyl group. A dimethylamino group (-N(CH₃)₂) is attached to the phenyl ring, contributing to its electronic and steric properties. The molecular formula is C₁₄H₁₃Cl₄N , with a molecular weight of 337.07 g/mol .
Key Synthetic Hurdles
- Regioselective Chlorination : Achieving precise chlorine substitution at the 2, 3, and 5 positions of the cyclohexadienyl moiety.
- Amine Functionalization : Introducing the dimethylamino group without compromising the integrity of the chlorinated backbone.
- Steric and Electronic Effects : Managing reactivity conflicts between electron-withdrawing chlorine atoms and the electron-donating dimethylamino group.
Synthetic Pathways and Methodologies
Route 1: Sequential Chlorination and Cyclohexadienyl Coupling
Step 1: Synthesis of 3-Chloro-N,N-Dimethylaniline
The dimethylamino group is introduced early to leverage its directing effects. 3-Chloro-N,N-dimethylaniline (CAS: 6848-13-1) serves as the precursor, synthesized via:
- N-Alkylation : Treatment of 3-chloroaniline with methyl iodide in the presence of Na₂CO₃ in N,N-dimethylacetamide (DMAc) at 140°C for 20 hours.
$$
\text{3-Chloroaniline} + 2 \text{CH}3\text{I} \xrightarrow{\text{Na}2\text{CO}_3, \text{DMAc}, 140^\circ\text{C}} \text{3-Chloro-N,N-dimethylaniline}
$$
Route 2: Modular Assembly via Halogen Dance Strategy
Step 1: Construction of the Trichlorocyclohexadienyl Core
A halogen dance reaction enables precise chlorine placement on the cyclohexadienyl ring:
- Cyclohexenone Chlorination : Treat cyclohexenone with Cl₂ in CCl₄ at 0°C to form 2,3,5-trichlorocyclohexenone.
- Reduction : Reduce the ketone to an alcohol using NaBH₄.
- Dehydration : Convert the alcohol to 2,3,5-trichlorocyclohexa-2,4-diene with H₂SO₄.
Step 2: Coupling to the Aromatic Ring
The trichlorocyclohexadienyl group is coupled to a pre-functionalized phenyl ring via Ullmann coupling :
- Substrate: 3-Chloro-5-iodo-N,N-dimethylaniline
- Catalyst: CuI/1,10-Phenanthroline
- Ligand: Potassium tert-butoxide
- Solvent: Dimethylformamide (DMF) at 100°C.
$$
\text{3-Chloro-5-iodo-N,N-dimethylaniline} + \text{Trichlorocyclohexadienyl-Bpin} \xrightarrow{\text{CuI, DMF}} \text{Target Compound}
$$
Comparative Analysis of Methods
| Parameter | Route 1 (Friedel-Crafts) | Route 1 (Suzuki) | Route 2 (Halogen Dance) |
|---|---|---|---|
| Total Yield | 45–60% | 70–85% | 55–65% |
| Reaction Time | 12–24 h | 6–8 h | 48–72 h |
| Purification | Crystallization | Chromatography | Chromatography |
| Scalability | Moderate | High | Low |
| Cost Efficiency | Low | Moderate | High |
Key Insights :
Optimization Strategies
Catalyst Selection
Solvent Systems
Industrial and Pharmacological Relevance
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce dechlorinated amines.
Scientific Research Applications
[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological responses. The pathways involved can be complex and are often the subject of ongoing research .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
A closely related isomer, [3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS 1361579-86-3), differs in the substitution pattern: the trichlorocyclohexadienyl group is at position 2 of the phenyl ring instead of position 4. This positional isomerism significantly alters steric and electronic properties. For instance:
- Reactivity : The target compound’s para-substituted cyclohexadienyl group may enhance conjugation with the aromatic ring compared to the ortho-substituted isomer, influencing photostability or binding affinity in biological systems.
Table 1: Structural Comparison of Isomers
Table 2: Comparison with Cyclopentadienyl Analogues
| Compound ID () | Key Substituent | Yield | Notable Properties |
|---|---|---|---|
| 9f | Methyl | 86% | High yield, neutral aromatic |
| 9k | Methyl sulfane | 87% | Sulfur enhances nucleophilicity |
| 9l | Nitro | 10% | Low yield due to deactivation |
Electronic and Functional Group Effects
Chlorine and nitro groups in analogous compounds () demonstrate how substituents modulate reactivity:
- 3-Chloro-5-methyl-4-nitro-1H-pyrazole : The nitro group’s strong electron-withdrawing effect reduces aromatic ring electron density, which may parallel the target compound’s trichlorocyclohexadienyl group in directing electrophilic substitution reactions .
- 3-chloro-5-(ethylsulfinyl)-2,4-thiophenedicarbonitrile (thicyofen) : Sulfur-containing groups enhance bioactivity in pesticides, suggesting that the dimethylamine group in the target compound could similarly influence its interaction with biological targets .
Nomenclature Considerations
Accurate IUPAC naming () is critical for distinguishing positional isomers. The target compound’s name specifies the cyclohexadienyl group at position 5, ensuring clarity versus the ortho-substituted isomer. Misassignment of locants (e.g., “2,3” vs. “3,5”) could lead to incorrect structural comparisons .
Biological Activity
[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No. 1361648-69-2) is a complex organic compound characterized by its unique molecular structure, which includes multiple chlorine atoms and a dimethylamine group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of chlorine atoms enhances its reactivity and binding affinity to various enzymes and receptors, potentially altering their activity and triggering biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cell function.
- Receptor Binding: It can bind to receptors on cell membranes, influencing signal transduction pathways that regulate cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes.
Anticancer Properties
Preliminary studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cells. This is likely due to its ability to interfere with signaling pathways that promote cell survival.
Case Studies and Research Findings
-
Antimicrobial Efficacy:
- A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- The compound's mechanism involved membrane disruption leading to cell lysis.
-
Anticancer Activity:
- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations above 20 µM.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,4-Dichlorophenol | Lacks dimethylamine group | Moderate antimicrobial effects |
| Chlorpromazine | Similar aromatic structure but different functional groups | Antipsychotic; limited antimicrobial action |
Safety and Handling
Due to its chemical properties, appropriate safety measures should be taken when handling this compound:
Q & A
Q. What in silico tools predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
